molecular formula C10H9BrN2 B12827550 6-Bromo-3-methylisoquinolin-5-amine

6-Bromo-3-methylisoquinolin-5-amine

Cat. No.: B12827550
M. Wt: 237.10 g/mol
InChI Key: FTCAOROUDYDXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methylisoquinolin-5-amine is a brominated isoquinoline derivative featuring a methyl group at position 3 and an amine group at position 5 on the fused aromatic ring system. Isoquinolines are heterocyclic compounds with a benzene ring fused to a pyridine ring, and their derivatives are widely studied for pharmaceutical applications due to their bioactivity, particularly in kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-bromo-3-methylisoquinolin-5-amine

InChI

InChI=1S/C10H9BrN2/c1-6-4-8-7(5-13-6)2-3-9(11)10(8)12/h2-5H,12H2,1H3

InChI Key

FTCAOROUDYDXHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N)Br)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylisoquinolin-5-amine typically involves the bromination of 3-methylisoquinoline followed by amination. One common method is the electrophilic bromination of 3-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-3-methylisoquinoline is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylisoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylisoquinolin-5-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for use in pharmaceuticals and other applications .

Scientific Research Applications

6-Bromo-3-methylisoquinolin-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylisoquinolin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the amine group play crucial roles in the binding interactions with the target enzyme or receptor.

Comparison with Similar Compounds

Positional Isomers: 1-Bromo-5-methylisoquinolin-3-amine

The positional isomer 1-Bromo-5-methylisoquinolin-3-amine (PubChem entry, 2004) differs in the placement of bromine (position 1 vs. 6) and the amine group (position 3 vs. 5). This positional variation significantly alters electronic distribution and steric effects:

  • Electronic Effects : Bromine at position 1 (adjacent to the pyridine nitrogen) may increase electron-withdrawing effects, reducing basicity compared to bromine at position 4.
Property 6-Bromo-3-methylisoquinolin-5-amine (Inferred) 1-Bromo-5-methylisoquinolin-3-amine (PubChem)
Molecular Formula C₁₀H₉BrN₂ C₁₀H₉BrN₂
Substituent Positions Br (6), CH₃ (3), NH₂ (5) Br (1), CH₃ (5), NH₂ (3)
Key Reactivity Electrophilic at C6, NH₂ nucleophilic Enhanced steric hindrance near pyridine N

Pyridine-Based Analogs: 3-Bromo-6-methylpyridin-2-amine

The pyridine derivative 3-Bromo-6-methylpyridin-2-amine (CAS 126325-46-0) shares functional groups (Br, CH₃, NH₂) but lacks the fused benzene ring of isoquinoline. Key differences include:

  • Aromatic System: Pyridine’s smaller ring reduces π-electron density compared to isoquinoline, affecting solubility and dipole interactions.
  • Biological Activity : Pyridine derivatives often exhibit different binding profiles; for example, this compound is used in ligand synthesis for metal coordination .
Property This compound 3-Bromo-6-methylpyridin-2-amine
Ring System Isoquinoline (fused benzene-pyridine) Pyridine
Molecular Weight ~237.1 g/mol 189.04 g/mol
Applications Potential kinase inhibitors Metal-organic frameworks, ligand synthesis

Multi-Substituted Brominated Heterocycles

Compounds like 6-Bromo-4-chloro-3-nitroquinoline () highlight the impact of additional substituents:

  • Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) groups increase electrophilicity, making these analogs more reactive in substitution reactions than the methyl- and amine-substituted target compound.
  • Solubility: Polar substituents (e.g., -NO₂) enhance water solubility, whereas methyl groups increase hydrophobicity.
Compound Substituents Reactivity Profile
This compound Br, CH₃, NH₂ Moderate electrophilicity, NH₂ nucleophilicity
6-Bromo-4-chloro-3-nitroquinoline Br, Cl, NO₂ High electrophilicity, prone to aromatic substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.